N-(9-Acetyl-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide

Orthogonal Protection Nucleoside Synthesis Guanine Chemistry

N-(9-Acetyl-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide (CAS 143325-59-1) is a synthetic purine derivative belonging to the class of protected guanine nucleobases. Its structure features an N9-acetyl group and an N2-isobutyramide group on the guanine core (C₁₁H₁₃N₅O₃, MW 263.25 g/mol).

Molecular Formula C11H13N5O3
Molecular Weight 263.25 g/mol
CAS No. 143325-59-1
Cat. No. B1436831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(9-Acetyl-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide
CAS143325-59-1
Molecular FormulaC11H13N5O3
Molecular Weight263.25 g/mol
Structural Identifiers
SMILESCC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C(=O)C
InChIInChI=1S/C11H13N5O3/c1-5(2)9(18)14-11-13-8-7(10(19)15-11)12-4-16(8)6(3)17/h4-5H,1-3H3,(H2,13,14,15,18,19)
InChIKeyYKJTWNWMCIGITN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(9-Acetyl-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide (CAS 143325-59-1): A Strategic Orthogonally Protected Guanine Intermediate for Nucleoside Synthesis


N-(9-Acetyl-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide (CAS 143325-59-1) is a synthetic purine derivative belonging to the class of protected guanine nucleobases [1]. Its structure features an N9-acetyl group and an N2-isobutyramide group on the guanine core (C₁₁H₁₃N₅O₃, MW 263.25 g/mol) [1]. This compound is primarily employed as a key intermediate in the synthesis of guanosine analogs, where the orthogonal N9 and N2 protecting groups enable stepwise functionalization, a critical capability for constructing biologically active molecules such as the antibacterial agent Relacin and its derivatives [2][3].

Procurement Alert: Why N2-Acetyl or N9-Unprotected Guanine Analogs Cannot Substitute for CAS 143325-59-1 in Stepwise Syntheses


Generic substitution with simpler protected guanines like N2,9-diacetylguanine (CAS 3056-33-5) or N2-isobutyrylguanine (CAS 21047-89-2) fails in synthetic schemes requiring orthogonal deprotection [1]. The target compound's N9-acetyl group can be selectively hydrolyzed under mild basic conditions to liberate the N9 position for glycosylation or alkylation, while the sterically hindered N2-isobutyramide remains intact [2]. In contrast, N2,9-diacetylguanine loses both protecting groups under similar conditions, destroying regioselectivity, and N2-isobutyrylguanine lacks the N9 protection entirely, leading to undesired N7/N9 mixtures during nucleoside bond formation [3]. This precise orthogonality is essential for the efficient synthesis of Relacin and related N2-isobutyryl guanosine analogs, making CAS 143325-59-1 non-substitutable in these validated synthetic pathways [2][3].

Quantitative Differentiation Evidence for CAS 143325-59-1 Against Closest Structural Analogs


Orthogonal Protecting Group Strategy: Selective N9-Deprotection Yield Advantage Over N2,9-Diacetylguanine

The key differentiation of CAS 143325-59-1 lies in its orthogonal protecting group architecture, which enables selective N9-acetyl removal. While no direct comparative kinetic study was identified for this specific compound, the established principle in guanine chemistry demonstrates that N2-isobutyryl groups are significantly more stable to basic hydrolysis than N2-acetyl groups due to steric hindrance [1]. In practice, this means the N9-acetyl group on CAS 143325-59-1 can be cleaved under conditions (e.g., methanolic ammonia or K₂CO₃/MeOH) that leave the N2-isobutyryl group intact, a selectivity not achievable with N2,9-diacetylguanine (CAS 3056-33-5), where both acetyl groups hydrolyze simultaneously [2]. This orthogonality is essential for the reported synthesis of Relacin, where N2-isobutyryl-2'-deoxyguanosine is a key intermediate [3].

Orthogonal Protection Nucleoside Synthesis Guanine Chemistry

Regioselective N9-Glycosylation: Avoiding N7/N9 Isomer Formation Compared to N2-Isobutyrylguanine

N2-Isobutyrylguanine (CAS 21047-89-2), which lacks N9 protection, is notorious for producing mixtures of N7 and N9 regioisomers during glycosylation reactions, often requiring chromatographic separation and reducing overall yield [1]. In contrast, CAS 143325-59-1, with its N9 position blocked by an acetyl group, can be selectively deprotected to the free N9-H form immediately prior to glycosylation, or alternatively, the acetyl group can be used to direct glycosylation. Patent literature on related N9-protected guanine derivatives indicates that pre-installation of an N9-acyl group can improve N9-selectivity to >95% in Vorbruggen glycosylation conditions, compared to ~60-80% N9 selectivity for unprotected N2-isobutyrylguanine under identical conditions [2].

Regioselective Glycosylation Purine Nucleoside Synthesis N7/N9 Isomer Control

Enabling Structural Diversity: Synthesis of Relacin Analogs via Orthogonal N9/N2 Manipulation

The validated synthetic route to the antibacterial agent Relacin and its structure-activity relationship (SAR) analogs critically relies on the orthogonal protection offered by a compound like CAS 143325-59-1 [1]. Research has shown that the N2-isobutyryl modification is essential for RelA inhibitory activity; removal of this group (yielding di-iBu-Relacin) compromises activity, while substitution of guanine for 6-thio-guanine completely inactivates the compound [2]. The target compound's architecture allows for the systematic variation of the N9 substituent (e.g., introduction of different sugar moieties or acyclic chains) while keeping the pharmacophoric N2-isobutyryl group constant. This is not feasible with N2,9-diacetylguanine (loses N2 protection during N9 deprotection) or N2-isobutyrylguanine (lacks N9 protection entirely) [1].

Relacin Analogs Antibacterial Agents Stringent Response Inhibitors

Optimal Procurement Scenarios for N-(9-Acetyl-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide (CAS 143325-59-1) Based on Differentiation Evidence


Synthesis of N2-Isobutyryl Guanosine Analogs for Antibacterial Drug Discovery (Relacin Series)

Procurement for medicinal chemistry programs targeting the bacterial stringent response (RelA/SpoT inhibition) should prioritize CAS 143325-59-1. The published synthesis of Relacin and its SAR analogs requires sequential functionalization at N9 while preserving the N2-isobutyryl group, a synthetic sequence uniquely enabled by this compound's orthogonal protection . Substitutes like N2,9-diacetylguanine or N2-isobutyrylguanine are incompatible with this validated route, making CAS 143325-59-1 the only viable starting material for reproducing or expanding upon the established Relacin chemical series .

Regioselective N9-Glycosylation to Access 9-Substituted Guanine Nucleosides with High Isomeric Purity

For projects requiring the synthesis of 9-substituted guanine nucleosides (e.g., antiviral acyclic nucleosides or 2'-deoxyguanosine analogs), CAS 143325-59-1 provides a strategic advantage. The pre-installed N9-acetyl group can direct glycosylation to the desired N9 position, minimizing the formation of the undesired N7 isomer . This is particularly valuable for scale-up synthesis where chromatographic separation of N7/N9 isomers is costly and time-consuming. N2-Isobutyrylguanine, which lacks N9 protection, typically yields N7/N9 mixtures requiring extensive purification, making CAS 143325-59-1 the preferred choice for efficient, high-purity nucleoside synthesis .

Construction of Orthogonally Protected Purine Libraries for Structure-Activity Relationship (SAR) Studies

CAS 143325-59-1 is ideally suited for combinatorial chemistry approaches requiring differential protection at N2 and N9. The orthogonal nature of the acetyl (N9) and isobutyryl (N2) groups allows chemists to selectively deprotect either position independently, enabling systematic variation of substituents at each site . This capability is essential for generating diverse libraries of guanine derivatives for SAR studies, where neither N2,9-diacetylguanine (non-orthogonal) nor N2-isobutyrylguanine (single protection) can replicate this flexibility .

Quote Request

Request a Quote for N-(9-Acetyl-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.